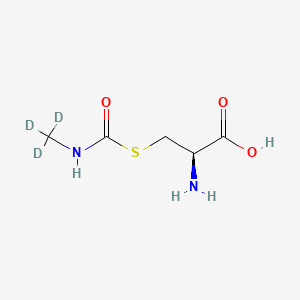
S-(N-Methyl-d3-carbamoyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N-Methyl-d3-carbamoyl)-L-cysteine is a labeled metabolite of the investigational antitumor agent N-methylformamide. This compound is primarily used in research settings to study metabolic pathways and the effects of N-methylformamide in biological systems .
Preparation Methods
The synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves the reaction of N-methylformamide with L-cysteine. The reaction conditions typically include the use of deuterated reagents to incorporate the deuterium atoms into the final product.
Chemical Reactions Analysis
S-(N-Methyl-d3-carbamoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-(N-Methyl-d3-carbamoyl)-L-cysteine has several scientific research applications, including:
Chemistry: Used as a labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolism of N-methylformamide in biological systems.
Medicine: Investigated for its potential antitumor properties and effects on cancer cells.
Industry: Limited industrial applications, primarily used in research and development.
Mechanism of Action
The mechanism of action of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves its metabolism in biological systems. It is believed to interact with specific molecular targets and pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
S-(N-Methyl-d3-carbamoyl)-L-cysteine can be compared to other similar compounds, such as:
S-(N-Methyl-d3-carbamoyl)glutathione: Another labeled metabolite used in research to study metabolic pathways.
N-methylformamide: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific labeling with deuterium, which allows for detailed studies of its metabolic fate and interactions .
Properties
IUPAC Name |
(2R)-2-amino-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIRCHPJWLACG-SRQSVDBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676029 |
Source


|
| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127633-26-5 |
Source


|
| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

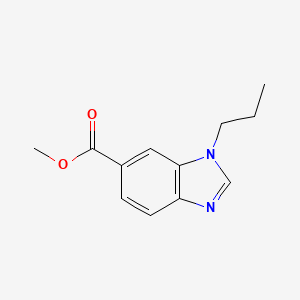
![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)
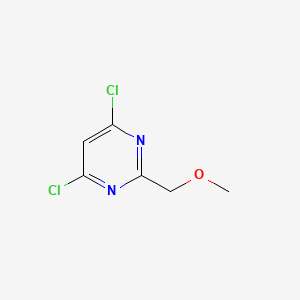
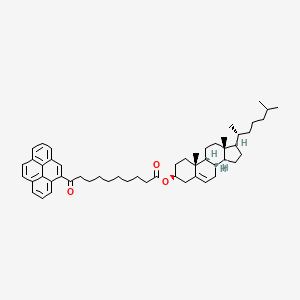

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)
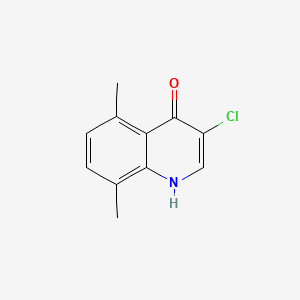

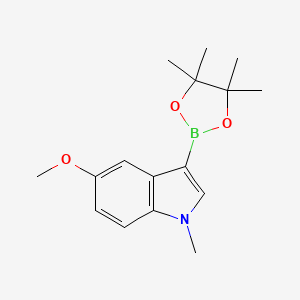
![Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)](/img/new.no-structure.jpg)


